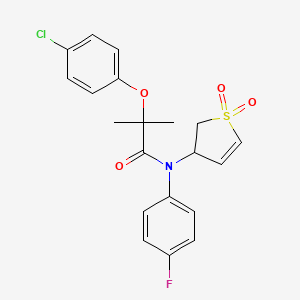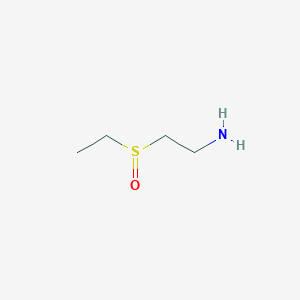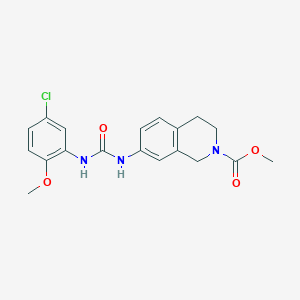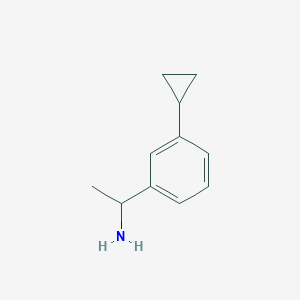![molecular formula C20H19ClN2O4 B2659820 5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-61-3](/img/structure/B2659820.png)
5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as CQ1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it an important subject of interest for the scientific community.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study highlights the synthesis and characterization of novel series of derivatives with similar structural components, showing significant in vitro antibacterial activity against pathogens such as S. aureus and E. coli. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Idrees et al., 2020).
Pharmacological Evaluation
Research into quinoxalin-2-carboxamides, structurally related to the compound , demonstrated 5-HT3 receptor antagonism , indicating potential therapeutic applications in treating conditions influenced by this receptor, such as depression or gastrointestinal disorders (Mahesh et al., 2011).
Antimicrobial Activity of Schiff Bases
Another study synthesized Schiff bases and 2-azetidinones from quinazolin-4(3H)-one, showing good antimicrobial activity . Compounds with chloro and methoxy groups exhibited enhanced effects, hinting at the significance of these substitutions in antimicrobial research (Patel & Patel, 2011).
Synthesis and Reactivity Studies
The synthesis and reactivity of laquinimod, a drug in clinical trials for multiple sclerosis, involve structural motifs similar to the compound of interest. This research provides insight into intramolecular interactions and the synthesis of complex organic molecules (Jansson et al., 2006).
PI3K Inhibitors and Anticancer Agents
A study on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, including compounds with similar structural elements, highlighted their potency as PI3K inhibitors and anticancer agents. This underlines the potential of such compounds in cancer therapy research (Shao et al., 2014).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-15-5-3-12-9-13(19(24)23-17(12)11-15)7-8-22-20(25)16-10-14(21)4-6-18(16)27-2/h3-6,9-11H,7-8H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVKJHVRHCNKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2659737.png)
![N-benzyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2659738.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide hydrochloride](/img/structure/B2659739.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2659740.png)
![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2659741.png)

![4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2659743.png)
![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2659750.png)
![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)


![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)
